6-[(2E)-2-(2-methoxy-5-nitrobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves a multi-step process. One common method starts with the preparation of the hydrazone intermediate by reacting 2-methoxy-5-nitrobenzaldehyde with hydrazine hydrate under reflux conditions. This intermediate is then subjected to a condensation reaction with 4-methoxyphenyl and 4-nitrophenyl-substituted triazine derivatives in the presence of a suitable catalyst, such as acetic acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazine group can also form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE: Lacks the nitro group on the N4 position, resulting in different reactivity and biological activity.
6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE: Lacks the methoxy group on the N2 position, affecting its solubility and interaction with biological targets.
Uniqueness
The presence of both methoxy and nitro groups at specific positions in 6-[(2E)-2-[(2-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE contributes to its unique chemical properties, such as enhanced reactivity and potential for diverse biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H21N9O6 |
---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
2-N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H21N9O6/c1-38-20-10-5-17(6-11-20)27-23-28-22(26-16-3-7-18(8-4-16)32(34)35)29-24(30-23)31-25-14-15-13-19(33(36)37)9-12-21(15)39-2/h3-14H,1-2H3,(H3,26,27,28,29,30,31)/b25-14+ |
InChI Key |
OTHGZCDNFAZXHG-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C=CC(=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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